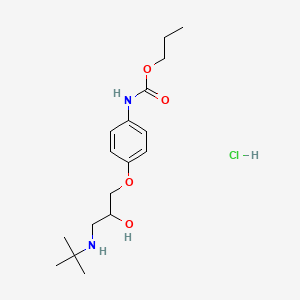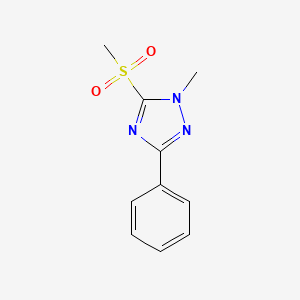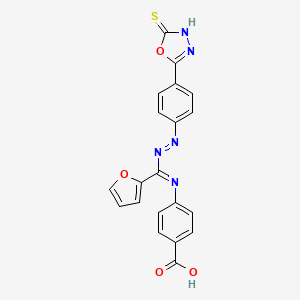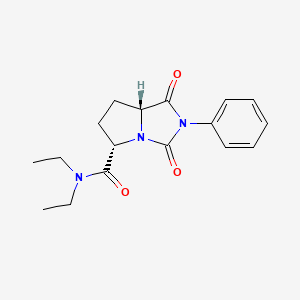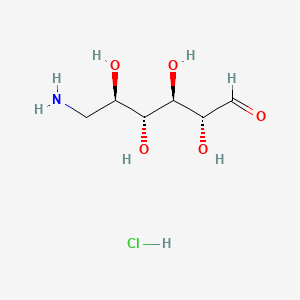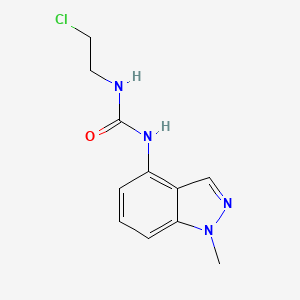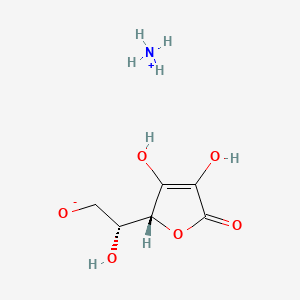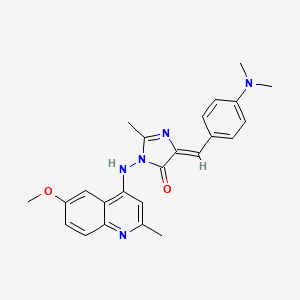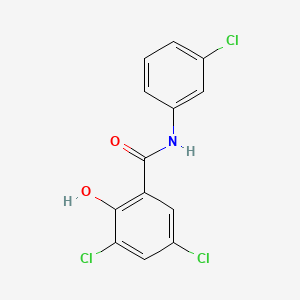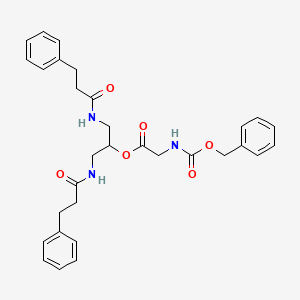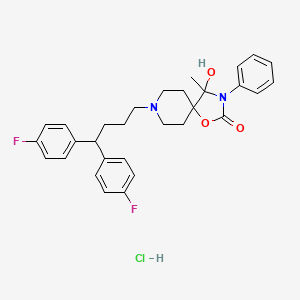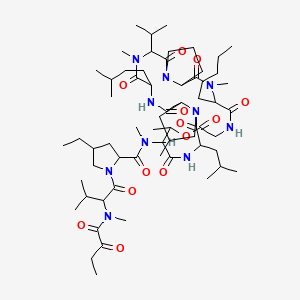
Mycoplanecin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mycoplanecin C is a potent antibiotic compound derived from the genus Actinoplanes. It is particularly effective against bacteria of the genus Mycobacterium, making it a promising candidate for treating tuberculosis . This compound is a derivative of Mycoplanecin B, distinguished by the presence of an N-(α-ketobutyryl)-N-methylvalyl group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mycoplanecin C can be synthesized by cultivating a microorganism of the genus Actinoplanes, specifically Actinoplanes nov. sp. Strain No. 41042 (FERM 4504) . The cultivation process involves growing the microorganism in a suitable medium under controlled conditions to produce the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar cultivation methods, with optimization for large-scale production. The process includes fermentation, extraction, and purification steps to isolate this compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Mycoplanecin C undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include derivatives of this compound with altered functional groups, which can exhibit different biological activities .
Applications De Recherche Scientifique
Mycoplanecin C has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its antibacterial properties, particularly against Mycobacterium tuberculosis.
Medicine: Explored as a potential treatment for tuberculosis and other bacterial infections.
Industry: Utilized in the development of new antibiotics and antimicrobial agents.
Mécanisme D'action
Mycoplanecin C exerts its effects by targeting the DNA polymerase III sliding clamp (DnaN) in Mycobacterium tuberculosis . This interaction inhibits the replication of bacterial DNA, effectively killing the bacteria. The compound binds to DnaN with nanomolar affinity, making it highly potent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mycoplanecin B: Similar in structure but differs in the presence of an N-(α-ketobutyryl)-N-methylvalyl group.
Griselimycin: Another antibiotic that targets DnaN but has different structural features.
Methylgriselimycin: A derivative of griselimycin with enhanced stability and efficacy.
Uniqueness of Mycoplanecin C
This compound stands out due to its high potency against Mycobacterium tuberculosis and its unique mechanism of action involving the DnaN target . Its structural features, including the N-(α-ketobutyryl)-N-methylvalyl group, contribute to its distinct biological activity .
Propriétés
Numéro CAS |
81018-83-9 |
|---|---|
Formule moléculaire |
C62H104N10O13 |
Poids moléculaire |
1197.5 g/mol |
Nom IUPAC |
4-ethyl-N-methyl-1-[3-methyl-2-[methyl(2-oxobutanoyl)amino]butanoyl]-N-[4,11,19,26-tetramethyl-6-(3-methylbutyl)-15-(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-25-pentyl-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C62H104N10O13/c1-18-21-22-24-44-53(75)63-32-49(74)85-40(13)52(69(17)59(81)47-31-41(19-2)34-72(47)62(84)51(38(10)11)68(16)60(82)48(73)20-3)55(77)65-43(29-36(6)7)57(79)71-33-39(12)30-46(71)54(76)64-42(27-26-35(4)5)56(78)67(15)50(37(8)9)61(83)70-28-23-25-45(70)58(80)66(44)14/h35-47,50-52H,18-34H2,1-17H3,(H,63,75)(H,64,76)(H,65,77) |
Clé InChI |
NDWOINLWKNMGFD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1C(=O)NCC(=O)OC(C(C(=O)NC(C(=O)N2CC(CC2C(=O)NC(C(=O)N(C(C(=O)N3CCCC3C(=O)N1C)C(C)C)C)CCC(C)C)C)CC(C)C)N(C)C(=O)C4CC(CN4C(=O)C(C(C)C)N(C)C(=O)C(=O)CC)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


